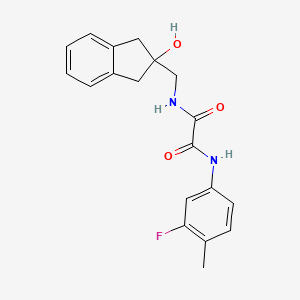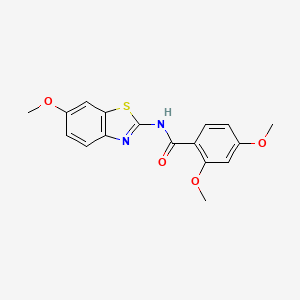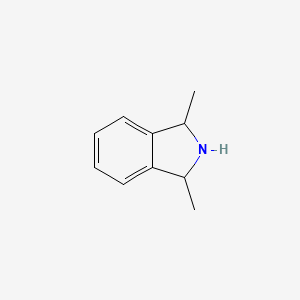
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" is a complex organic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of complex oxalamides can be achieved through novel synthetic approaches, as demonstrated in the study of the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method involves a one-pot approach that includes rearrangement sequences and could potentially be adapted for the synthesis of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide."
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be confirmed using techniques such as NMR and X-ray analysis. For instance, the study involving a bicalutamide derivative confirmed the structure of a 1,4-N-->O disubstituted phenyl ring migrated product using these methods . Such analytical techniques would be essential for confirming the molecular structure of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" after its synthesis.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the self-assembled aggregates of a fluoroalkylated oligomer were shown to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media . This suggests that the fluoro and methyl groups on the phenyl ring of the compound may also influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" can be speculated based on related compounds. For instance, the fluorometric determination of α-oxomethylene compounds using N1-methylnicotinamide chloride indicates that the presence of fluorine atoms and oxo groups can enable the detection of such compounds at very low concentrations . This implies that the compound may also exhibit fluorescence under certain conditions, which could be useful for analytical purposes.
科学的研究の応用
Orexin Receptor Antagonists
Research on compounds with similar structural features, such as those involving orexin receptors, highlights the potential for developing treatments for disorders like binge eating. For instance, selective antagonism at the orexin-1 receptor has been evaluated for its role in compulsive food intake, suggesting a novel pharmacological treatment approach for eating disorders with a compulsive component (Piccoli et al., 2012).
Selective Androgen Receptor Modulators
Another area of interest is the development of selective androgen receptor modulators (SARMs), which can be explored for treating androgen-dependent diseases. The pharmacokinetics and metabolism of such compounds in rats have been studied to investigate their therapeutic potential (Wu et al., 2006).
Synthesis and Rearrangement for Oxalamides
The synthetic methodologies for oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a novel one-pot approach, could be relevant for generating compounds with similar structures. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating its utility in synthesizing a wide range of biologically active compounds (Mamedov et al., 2016).
Metabolism Studies
Understanding the metabolism of related compounds, such as flutamide, highlights the importance of identifying potential reactive toxic metabolites in the development of safer therapeutic agents. Such studies are crucial for predicting drug safety and efficacy (Goda et al., 2006).
特性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12-6-7-15(8-16(12)20)22-18(24)17(23)21-11-19(25)9-13-4-2-3-5-14(13)10-19/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGDXGLOKWRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)
![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)
![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)
![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)
![N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide](/img/structure/B2543279.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)